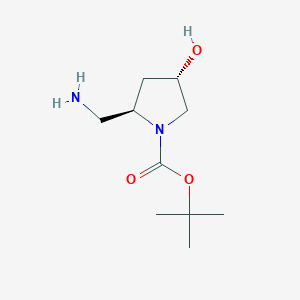

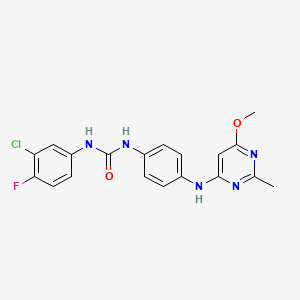

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as Boc-pyrrolidine, is a chemical compound that has been widely used in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

科学的研究の応用

Catalytic Reactions

- Palladium-Catalyzed Reactions : Tert-butylamine plays a crucial role in palladium-catalyzed reactions, particularly in synthesizing polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines (Qiu, Wang, & Zhu, 2017).

Oxidation Processes

- Iron(II)-Catalyzed Oxidation : Tert-butyl hydroperoxide is involved in the direct oxidation of sp3 C-H bonds adjacent to nitrogen of arylureas, leading to both tert-butoxylated and hydroxylated products (Wei, Ding, Lin, & Liang, 2011).

Chiral Auxiliary Applications

- As a Chiral Auxiliary : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a relative of the compound , has been used in dipeptide synthesis and other transformations involving chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).

Intermediate Synthesis

- In Synthesis of Biotin Intermediate : The compound has been used in synthesizing key intermediates of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).

Dynamic Kinetic Resolution

- In Stereoselective Bond Formation : Utilized in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, indicating its potential in producing chiral compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Asymmetric Synthesis

- Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to the compound, are used in the asymmetric synthesis of amines, demonstrating the compound's versatility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Acylation Applications

- Acylation of Amines : Tert-butyl aminocarbonate, related to the compound, is used for acylating amines in both organic and aqueous solutions (Harris & Wilson, 1983).

Synthesis of Protected Oxazolidines

- N-Boc Protected Oxazolidines : The compound is used in the synthesis of N-Boc protected oxazolidines from chiral serine (Khadse & Chaudhari, 2015).

Analytical Applications

- Capillary Gas Chromatography : Tert-butyldimethylsilyl derivatives, which are structurally related, have been used in capillary gas chromatography for analyzing urine samples in medical diagnoses (Muskiet, Stratingh, Stob, & Wolthers, 1981).

NMR Research

- NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, closely related to the compound, has been used as an NMR tag for studying high-molecular-weight systems (Chen et al., 2015).

Medicinal Chemistry Applications

- Synthons for Medicinal Applications : 4-Fluoropyrrolidine derivatives, which utilize tert-butyl groups in their synthesis, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Nucleophilic Substitutions and Radical Reactions

- Building Blocks for Synthetic Organic Chemistry : Tert-butyl phenylazocarboxylates, related compounds, are used for nucleophilic substitutions and radical reactions in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Intermediate Synthesis in Medicinal Compounds

- In Synthesis of Omisertinib : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Group Migration Studies

- Group Migration Mechanism : The compound is used in studying N→O tert-butyloxycarbonyl (Boc) migration, which is significant in understanding reaction mechanisms (Xue & Silverman, 2010).

NMR and Structural Analyses

- NMR and Structural Analyses : Perfluoro-tert-butyl 4-hydroxyproline, structurally related, is synthesized for sensitive application in 19F NMR, aiding in conformational studies of peptides and proteins (Tressler & Zondlo, 2014).

Synthesis of Amino Acid Derivatives

- Synthesis of Amino Acid Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates are precursors for the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, indicating its importance in synthesizing biologically active compounds (Marin et al., 2004).

Acylating Reagent for Amines

- New Acylating Reagent : Tert-butyl amino carbonate is used as a new acylating reagent for amines, with potential applications in peptide and protein research (Harris & Wilson, 2009).

Thermal and X-ray Analyses

- In Structural and Thermal Analyses : Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is used in structural and thermal analyses, including X-ray and DFT analyses, of Schiff base compounds (Çolak et al., 2021).

Enzyme-Catalyzed Kinetic Resolution

- In Enzyme-Catalyzed Kinetic Resolution : Used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcasing its relevance in producing enantiomerically pure compounds (Faigl et al., 2013).

Synthesis of Protected Amino Alcohols

- Protected 1,2-Amino Alcohols Synthesis : Tert-Butanesulfinyl aldimines and ketimines, related to the compound, are used for synthesizing protected 1,2-amino alcohols, important in various organic syntheses (Tang, Volkman, & Ellman, 2001).

特性

IUPAC Name |

tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQOVHQSXJGTPM-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)

![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)